molecular formula C16H20N2O2 B2637773 (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide CAS No. 2411323-03-8

(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide

Cat. No. B2637773
CAS RN: 2411323-03-8
M. Wt: 272.348
InChI Key: NYQFEAWFIKRYKI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DMABN or DY146. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology.

Mechanism of Action

The mechanism of action of DMABN involves the inhibition of the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell growth and division. By inhibiting the activity of PKC, DMABN can prevent the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system's response. These effects make DMABN a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DMABN in lab experiments is its ability to selectively inhibit the activity of PKC. This property makes it an ideal candidate for studying the role of PKC in various cellular processes. However, one of the limitations of using DMABN is its potential toxicity. Studies have shown that high concentrations of DMABN can be toxic to cells, making it essential to use this compound in appropriate concentrations.

Future Directions

There are several future directions for the use of DMABN in scientific research. One of the most promising directions is the development of DMABN-based cancer therapies. Studies have shown that DMABN has the potential to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, DMABN can be used to study the role of PKC in various cellular processes, leading to a better understanding of the molecular mechanisms underlying various diseases. Finally, DMABN can be used in the development of novel drug delivery systems, leading to more effective and targeted drug therapies.
Conclusion:
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a promising compound with potential applications in various fields, including medicine and biotechnology. Its ability to selectively inhibit the activity of PKC makes it an ideal candidate for studying the role of PKC in various cellular processes. Additionally, its potential to inhibit the growth of cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential applications of DMABN in scientific research.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide can be achieved through various methods. One of the most common methods is the reaction of 4-prop-2-ynoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride. This reaction results in the formation of DMABN as a yellow powder.

Scientific Research Applications

DMABN has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that DMABN has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-12-20-15-9-7-14(8-10-15)13-17-16(19)6-5-11-18(2)3/h1,5-10H,11-13H2,2-3H3,(H,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQFEAWFIKRYKI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.